Methyl 2-({[2-(3-methoxyphenyl)-4-quinolyl]carbonyl}amino)acetate
Description
Methyl 2-({[2-(3-methoxyphenyl)-4-quinolyl]carbonyl}amino)acetate is a quinoline-based compound featuring a 3-methoxyphenyl substituent at the 2-position of the quinoline core and a carbonylamino acetate ester group at the 4-position. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Properties
Molecular Formula |
C20H18N2O4 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
methyl 2-[[2-(3-methoxyphenyl)quinoline-4-carbonyl]amino]acetate |
InChI |
InChI=1S/C20H18N2O4/c1-25-14-7-5-6-13(10-14)18-11-16(20(24)21-12-19(23)26-2)15-8-3-4-9-17(15)22-18/h3-11H,12H2,1-2H3,(H,21,24) |
InChI Key |
ORSNYKLAJBVMQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[2-(3-methoxyphenyl)-4-quinolyl]carbonyl}amino)acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry approaches, such as microwave-induced synthesis and environmentally benign solvents, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[2-(3-methoxyphenyl)-4-quinolyl]carbonyl}amino)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Methyl 2-({[2-(3-methoxyphenyl)-4-quinolyl]carbonyl}amino)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity .
Mechanism of Action
The mechanism of action of Methyl 2-({[2-(3-methoxyphenyl)-4-quinolyl]carbonyl}amino)acetate involves its interaction with specific molecular targets. The quinoline core can bind to various enzymes or receptors, modulating their activity. This interaction can affect cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analogues in the Quinazolinone Family
Compound : Methyl 2-((3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- Core Structure: Quinazolinone (benzene fused with pyrimidine) instead of quinoline (benzene fused with pyridine).
- Substituents : A 3-methoxyphenyl group at position 3 and a thioether-linked acetate ester at position 2.
- Synthesis : Synthesized via a green chemistry approach using deep eutectic solvents (DES) and microwave irradiation, achieving a 59% yield. This method emphasizes sustainability and efficiency .
Key Differences :
- The thioether linkage in this compound contrasts with the carbonylamino group in the target compound, which may influence solubility and metabolic stability.
Quinoline-Based Derivatives
Compound: Ethyl 3-Methoxy-2-Phenyl-4-Quinolyl-Aminoformate
- Core Structure: Quinoline with a 3-methoxy group, 2-phenyl substituent, and 4-aminoformate moiety.
- Physical Properties: Melting point of 135°C. Reacts with alcoholic KOH to form 4-amino-3-methoxy-2-phenylquinoline (m.p. 187°C) .
- Derivatives: N,N'-Bis-(3-methoxy-2-phenyl-4-quinoloyl)carbamide (m.p. 275°C) demonstrates higher thermal stability, likely due to hydrogen bonding and symmetry .
Key Differences :
- The aminoformate group in this compound differs from the acetamide linkage in the target compound, suggesting variations in hydrolysis rates and pharmacological profiles.
- The phenyl group at position 2 (vs. 3-methoxyphenyl in the target compound) may reduce electron-donating effects, impacting interactions with biological targets.
Chlorophenyl Carbamate Derivatives
Compounds: 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates
Key Differences :
- Chloro substituents enhance lipophilicity but may reduce bioavailability compared to methoxy groups, which offer better solubility.
- Carbamate linkages introduce different metabolic pathways compared to acetamide or thioether groups.
Data Tables
Table 2: Functional Group Impact on Properties
Research Findings and Implications
- Substituent Effects : Methoxy groups improve solubility and electronic properties, whereas chloro groups enhance lipophilicity but may limit bioavailability .
- Biological Potential: While quinazolinones are noted as precursors for bioactive heterocycles, quinoline derivatives like those in may exhibit distinct receptor-binding profiles due to structural differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
